molecular formula C9H11N5O2 B15067706 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one CAS No. 89315-24-2

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one

Cat. No.: B15067706
CAS No.: 89315-24-2
M. Wt: 221.22 g/mol
InChI Key: JVLXVOQCSGQHDB-UHFFFAOYSA-N
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Description

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one is a purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps might include:

    Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step might involve amination reactions using reagents like ammonia or amines.

    Addition of the hydroxybutenyl group: This could be done through alkylation or addition reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant found in coffee and tea, structurally related to purines.

Uniqueness

2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other purines.

Properties

CAS No.

89315-24-2

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6-one

InChI

InChI=1S/C9H11N5O2/c1-2-5(3-15)14-4-11-7-6(14)8(16)13-9(10)12-7/h2,4-5,15H,1,3H2,(H3,10,12,13,16)

InChI Key

JVLXVOQCSGQHDB-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)N1C=NC2=C1C(=O)NC(=N2)N

Origin of Product

United States

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